

Preclinical Profile of BMS-986235: A Novel Cardioprotective Agent for Heart Failure

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Compound of Interest

Compound Name: BMS-986235

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies. **BMS-986235** (also known as LAR-1219) is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor implicated in the resolution of inflammation.^{[1][2][3]} Dysregulated and persistent inflammation following cardiac injury, such as a myocardial infarction (MI), is a key driver of adverse cardiac remodeling and the progression to heart failure. By activating FPR2, **BMS-986235** promotes pro-resolving pathways, thereby mitigating inflammatory damage and preserving cardiac function in preclinical models. This technical guide provides a comprehensive overview of the preclinical data for **BMS-986235**, focusing on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Mechanism of Action

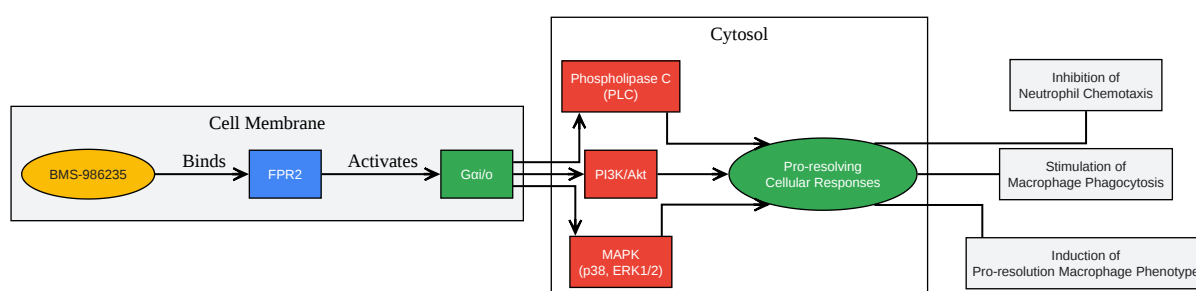
BMS-986235 is a selective agonist for FPR2, a receptor that plays a crucial role in orchestrating the resolution of inflammation.^[1] Unlike FPR1, which is primarily associated with pro-inflammatory signaling, FPR2 activation can initiate anti-inflammatory and pro-resolving cellular responses. The proposed mechanism of action for **BMS-986235** in the context of heart failure involves the modulation of key immune cell functions to facilitate efficient healing and limit maladaptive remodeling of the heart muscle following injury.

The key cellular effects of **BMS-986235** include:

- **Inhibition of Neutrophil Chemotaxis:** By reducing the migration of neutrophils to the site of cardiac injury, **BMS-986235** limits the initial inflammatory cascade and the release of damaging enzymes and reactive oxygen species.[1]
- **Stimulation of Macrophage Phagocytosis:** **BMS-986235** enhances the ability of macrophages to clear apoptotic cells and cellular debris, a critical step in the transition from the inflammatory to the reparative phase of healing.[1]
- **Promotion of a Pro-resolution Macrophage Phenotype:** Treatment with **BMS-986235** has been shown to increase the expression of markers associated with pro-resolving macrophages, such as Arginase-1 and CD206.

Signaling Pathway

Upon binding to FPR2, **BMS-986235** is understood to activate downstream signaling cascades that mediate its pro-resolving effects. A simplified representation of this pathway is depicted below.



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Caption: Proposed signaling pathway of **BMS-986235** through FPR2 activation.

Quantitative Data

The preclinical development of **BMS-986235** has generated significant quantitative data characterizing its potency, selectivity, pharmacokinetic profile, and in vivo efficacy. This information is summarized in the tables below for ease of reference and comparison.

Table 1: In Vitro Activity of BMS-986235

Parameter	Species	Receptor	Value	Assay Description
EC50	Human	FPR2	0.41 nM	G-protein activation assay.
EC50	Mouse	FPR2	3.4 nM	G-protein activation assay. [3]
EC50	Human	FPR1	2800 nM	G-protein activation assay.
IC50	Human	-	57 nM	Inhibition of cell migration in HL-60 cells.
EC50	Mouse	-	2 nM	Induction of phagocytosis in peritoneal macrophages.

Table 2: Pharmacokinetic Profile of BMS-986235 in Mice

Parameter	Dose	Route	Value	Unit
C _{max}	1 mg/kg	p.o.	160	nmol/L
T _{1/2}	1 mg/kg	p.o.	0.68	hours
AUC _{0-inf}	1 mg/kg	p.o.	120	nmol/L*h
Bioavailability	1 mg/kg	p.o.	24	%

Table 3: In Vivo Efficacy of BMS-986235 in a Mouse Model of Myocardial Infarction

Parameter	Dose	Route	Treatment Duration	Outcome
Infarct Length	0.3 mg/kg	p.o.	24 days	Reduced by 39% relative to vehicle.
Cardiac Remodeling	0.3 mg/kg	p.o.	24 days	Attenuated left ventricle and global cardiac remodeling.[4]
Survival	Not specified	Not specified	Not specified	Improved survival post-MI.
LV Systolic Function	Not specified	Not specified	Not specified	Preserved post-MI.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of **BMS-986235**.

In Vitro Assays

1. Neutrophil Chemotaxis Assay

- Objective: To assess the ability of **BMS-986235** to inhibit the migration of neutrophils towards a chemoattractant.
- Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
- Method: A Boyden chamber or Transwell® assay is typically used.

- Differentiated HL-60 cells are seeded in the upper chamber of the Transwell insert.
- **BMS-986235** at various concentrations is added to the upper chamber with the cells.
- A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), is placed in the lower chamber to create a chemotactic gradient.
- The plate is incubated to allow for cell migration through the porous membrane.
- The number of cells that have migrated to the lower chamber is quantified. This can be achieved by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence, or by using a luminescent cell viability assay (e.g., CellTiter-Glo®).
- Endpoint: The IC₅₀ value, representing the concentration of **BMS-986235** that inhibits 50% of neutrophil migration, is calculated.

2. Macrophage Phagocytosis Assay

- Objective: To determine the effect of **BMS-986235** on the phagocytic capacity of macrophages.
- Cells: Primary peritoneal macrophages isolated from mice or a macrophage cell line (e.g., J774).
- Method:
 - Macrophages are plated in a multi-well plate and treated with various concentrations of **BMS-986235**.
 - Fluorescently labeled particles, such as FITC-labeled zymosan (a yeast cell wall component), are added to the wells.
 - The plate is incubated to allow for phagocytosis of the particles by the macrophages.
 - Non-phagocytosed particles are washed away.

- The amount of phagocytosed particles is quantified. This can be done by measuring the fluorescence intensity using a plate reader or by flow cytometry.
- Endpoint: The EC50 value, the concentration of **BMS-986235** that elicits 50% of the maximal phagocytic response, is determined.

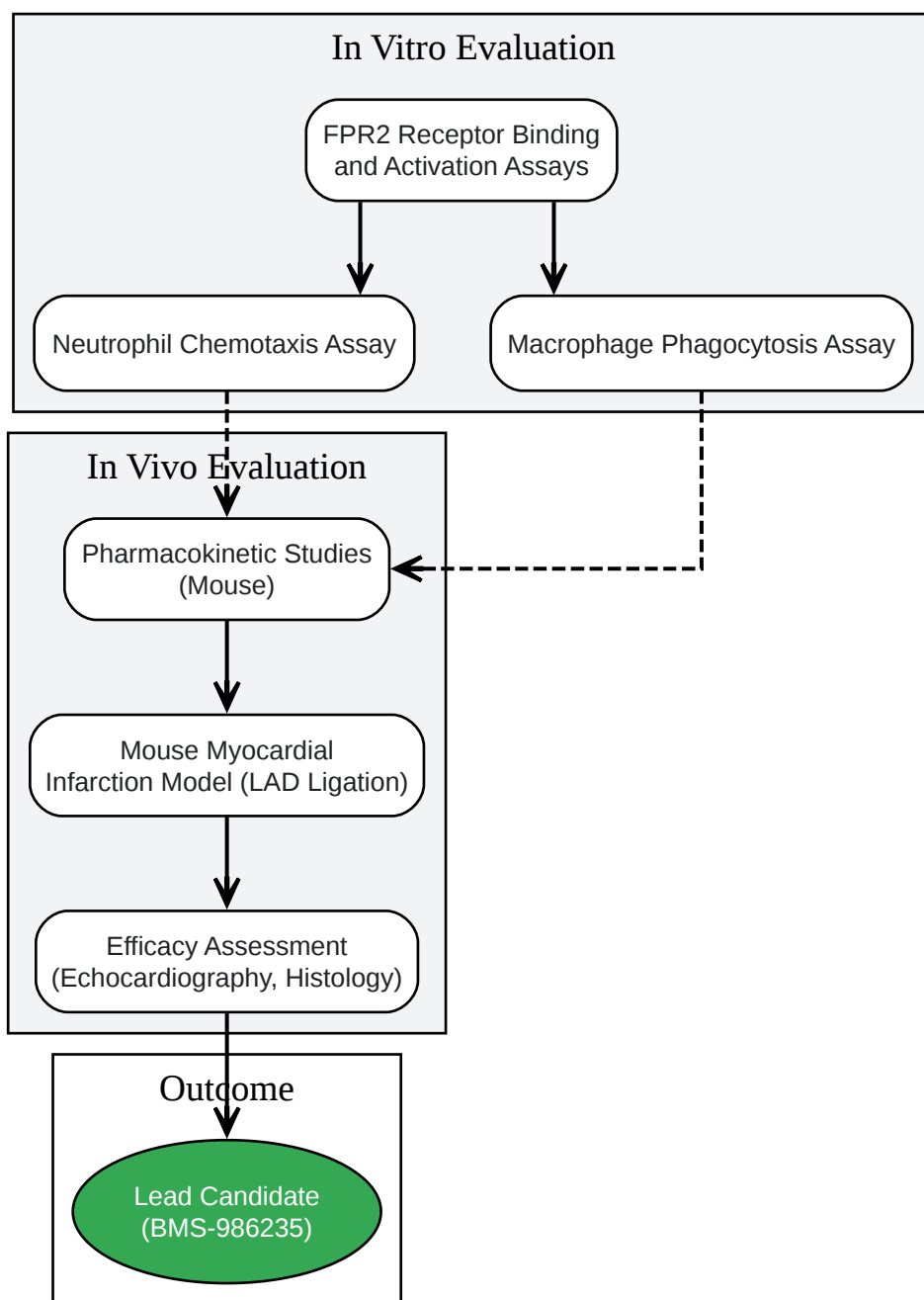
In Vivo Model of Heart Failure

1. Mouse Model of Myocardial Infarction (Permanent Ligation of the Left Anterior Descending Coronary Artery)

- Objective: To evaluate the cardioprotective effects of **BMS-986235** in a clinically relevant model of heart failure.
- Animal Model: Adult male C57BL/6 mice are commonly used.
- Surgical Procedure:
 - Mice are anesthetized, intubated, and mechanically ventilated.
 - A left thoracotomy is performed to expose the heart.
 - The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the immediate blanching of the anterior wall of the left ventricle.
 - The chest is closed, and the animal is allowed to recover.
- Drug Administration: **BMS-986235** is administered orally (p.o.) at the specified dose (e.g., 0.3 mg/kg) daily, starting shortly after the MI procedure. A vehicle-treated group serves as the control.
- Efficacy Endpoints (Assessed at the end of the treatment period, e.g., 24 days post-MI):
 - Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular internal dimensions).

- Histology: Hearts are excised, sectioned, and stained (e.g., with Masson's trichrome) to measure infarct size, scar thickness, and the extent of fibrosis.
- Immunohistochemistry/Flow Cytometry: To analyze the cellular composition of the infarct and border zones, including the presence of neutrophils and different macrophage subtypes.

Experimental Workflow Diagram



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Caption: Preclinical experimental workflow for the evaluation of **BMS-986235**.

Conclusion

The preclinical data for **BMS-986235** strongly support its development as a novel therapeutic for heart failure. Its selective activation of FPR2 and subsequent modulation of inflammatory and reparative processes address a key pathological driver of adverse cardiac remodeling. The robust in vitro and in vivo data, generated through well-defined experimental protocols, provide a solid foundation for the ongoing clinical evaluation of this promising compound. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science underpinning **BMS-986235** and its potential to improve outcomes for patients with heart failure.

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